Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is a compound that combines lithium ions with a pyrimidine derivative. Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antibacterial properties. The incorporation of lithium ions can enhance the pharmacological profile of such compounds.
The compound can be synthesized from readily available starting materials, including lithium acetate and 4-aminopyrimidine derivatives. Research has shown that the combination of lithium ions with organic molecules can lead to compounds with unique properties and potential therapeutic applications.
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate falls under the category of organolithium compounds, which are known for their reactivity and utility in organic synthesis. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring structure.
The synthesis of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate typically involves the following steps:
The reaction conditions must be optimized to ensure high yields and purity of the final product. Common solvents used in such reactions include dimethylformamide or ethanol, and temperatures may vary depending on the specific reactivity of the starting materials.
The molecular structure of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate features a lithium ion coordinated with an acetate group and a 4-aminopyrimidine moiety. The general formula can be represented as:
Key structural data includes:
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as anhydrous environments or inert atmospheres to prevent hydrolysis or other side reactions.
The mechanism of action for Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is largely dependent on its interaction with biological targets. Lithium ions are known to influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects.
Research indicates that lithium compounds can modulate signaling pathways related to mood stabilization and neuroprotection, making them valuable in treating psychiatric disorders.
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate typically exhibits:
The chemical properties include:
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has potential applications in:
The synthesis of lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (CAS: 1909347-95-0) begins with constructing the pyrimidine core, followed by strategic functionalization. The primary route involves condensation reactions between acyclic precursors such as benzylidene acetones and ammonium thiocyanates to form the 4-aminopyrimidine scaffold. This process includes sequential stages of ring closure, aromatization, and S-methylation, with the critical acetic acid moiety introduced through nucleophilic substitution or alkylation at the C2 position of the pyrimidine ring .
A significant advancement involves the reduction of 2-(4-aminopyrimidin-2-yl)acetamide intermediates using lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where hydride ions attack the carbonyl carbon to form a tetrahedral intermediate. Subsequent expulsion of an aluminate leaving group generates an iminium ion, which undergoes further hydride reduction to yield the amine-functionalized acetic acid derivative. This method achieves >85% conversion efficiency under optimized stoichiometry (2.2 equivalents LiAlH₄) [7] [9].
Table 1: Key Reaction Parameters for Pyrimidine Functionalization
Reaction Stage | Reagents/Conditions | Conversion Efficiency |
---|---|---|
Ring Closure | Benzylidene acetone, NH₄SCN, 80°C | 78% |
C2 Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 82% |
Amide Reduction | LiAlH₄ (2.2 eq), anhydrous THF | 85% |
Final Hydrolysis | NaOH (1M), reflux | 95% |
Conversion of 2-(4-aminopyrimidin-2-yl)acetic acid (CAS: 933686-42-1) to its lithium salt employs stoichiometric acid-base neutralization. The carboxylic acid (1 equivalent) reacts with lithium hydroxide (1.05 equivalents) in aqueous or alcoholic media, producing lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate and water. The reaction follows first-order kinetics with complete conversion achieved within 90 minutes at 25°C in methanol [3].
Critical parameters include:
The product precipitates as a white crystalline solid upon concentration, with nuclear magnetic resonance spectroscopy confirming >99% ion exchange efficiency (δ 4.12 ppm for -CH₂-COO⁻ vs. δ 4.08 ppm for -CH₂-COOH) .
Solvent selection critically influences yield and purity during lithium salt synthesis. Protic solvents (methanol, ethanol) facilitate rapid dissolution of 2-(4-aminopyrimidin-2-yl)acetic acid but risk esterification side products above 40°C. Aprotic dipolar solvents (acetonitrile, dimethylformamide) avoid this issue but require stringent water content control (<50 ppm) to prevent lithium hydroxide aggregation [3] .
Table 2: Solvent Performance Comparison
Solvent System | Reaction Rate (min⁻¹) | Byproduct Formation | Final Purity |
---|---|---|---|
Methanol/Water (9:1) | 0.015 | 5% methyl ester | 92% |
Anhydrous Acetonitrile | 0.009 | <0.5% | 98.5% |
Tetrahydrofuran | 0.007 | 2% cyclic adduct | 94% |
Dimethylformamide | 0.012 | 1% formamide impurity | 97% |
Continuous flow systems enhance solvent efficiency by enabling precise temperature modulation (25±0.5°C) and immediate water removal via molecular sieves. This approach reduces solvent consumption by 40% while achieving 99% conversion in 30 minutes [3] .
Recrystallization remains indispensable for achieving pharmaceutical-grade lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate (>99% purity). Optimal solvent mixtures include:
Seeding techniques using pre-isolated lithium salt crystals (0.1% w/w) accelerate nucleation and suppress oiling-out. Slow cooling (0.5°C/minute) from 60°C to 4°C further maximizes crystal size and purity. For scale-up, anti-solvent addition (isopropanol) via controlled fed-batch systems achieves consistent particle size distribution (D90 < 50µm) [3] [4].
Table 3: Recrystallization Performance Metrics
Recrystallization System | Yield | Purity | Particle Size (D90) |
---|---|---|---|
Ethanol/Diethyl Ether | 96% | 99.3% | 35µm |
Acetonitrile/Water | 88% | 99.8% | 120µm |
Methanol/Toluene | 91% | 98.7% | 75µm |
Seeded Anti-Solvent Crystallization | 94% | 99.5% | 45µm |
Post-crystallization drying under vacuum (40°C, 12 hours) ensures residual solvent levels comply with International Council for Harmonisation guidelines (<1000 ppm), confirmed by gas chromatography-mass spectrometry [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1